Luminespib mesylate anhydrous is a small molecule inhibitor targeting heat shock protein 90, a chaperone protein involved in the stabilization and maturation of numerous client proteins, many of which are implicated in cancer and other diseases. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to disrupt the chaperone function of heat shock protein 90, leading to the degradation of oncogenic proteins.
Luminespib was initially developed as part of a series of novel heat shock protein 90 inhibitors. Its discovery stemmed from efforts to identify compounds that could selectively inhibit the function of this chaperone protein, thereby affecting cancer cell survival. The compound is often synthesized in a laboratory setting for research purposes and has been studied extensively in preclinical models.
Luminespib mesylate anhydrous falls under the category of heat shock protein inhibitors and is classified as a small molecule drug. It is primarily recognized for its role in cancer therapy, specifically targeting solid tumors.
The synthesis of Luminespib mesylate anhydrous involves several key steps, typically employing organic synthesis techniques. A common method includes:
The synthesis often utilizes solvents such as dimethyl sulfoxide and dichloromethane, with temperature control being critical throughout the process to ensure optimal yields.
The molecular structure of Luminespib mesylate anhydrous can be represented by its chemical formula . The compound features a complex arrangement that includes:
Luminespib mesylate anhydrous undergoes several chemical reactions during its synthesis and application:
The reactions are typically monitored using techniques such as thin-layer chromatography and high-performance liquid chromatography to ensure purity and yield at each step.
Luminespib exerts its effects primarily through inhibition of heat shock protein 90. The mechanism involves:
Studies have shown that treatment with Luminespib results in decreased levels of several oncogenic proteins, including those involved in cell proliferation and survival pathways.
Luminespib mesylate anhydrous is primarily utilized in:
Luminespib mesylate anhydrous (C₂₆H₃₁N₃O₅·CH₄O₃S) is a non-geldanamycin inhibitor of heat shock protein 90 (HSP90) with a defined isoxazole-based architecture. The core structure features a 4,5-diarylisoxazole scaffold substituted with:
Table 1: Structural Descriptors of Luminespib Mesylate Anhydrous
Property | Value |
---|---|
Systematic Name | 5-(2,4-Dihydroxy-5-isopropylphenyl)-N-ethyl-4-(4-((morpholin-4-yl)methyl)phenyl)isoxazole-3-carboxamide methanesulfonate |
Stereochemistry | Achiral (no defined stereocenters) [3] |
Salt Formation Site | Protonation of the isoxazole nitrogen by methanesulfonic acid [4] |
SMILES Notation | CCNC(=O)C₁=NOC(=C₁C₂=CC=C(CN3CCOCC3)C=C2)C₄=CC(C(C)C)=C(O)C=C4O.CS(=O)(=O)O [3] |
InChIKey | ZMAQNODASNQSRR-UHFFFAOYSA-N [4] |
X-ray crystallographic analysis confirms planar geometry of the diarylisoxazole core and orthogonal orientation of the morpholinomethylphenyl group. The mesylate anion forms an ionic bond with the protonated isoxazole nitrogen, with additional stabilization via hydrogen bonding between sulfonate oxygens and phenolic hydroxyl groups [4].
The anhydrous mesylate salt exhibits distinct mass properties compared to the free base:
Table 2: Molecular Mass Characteristics
Form | Molecular Formula | Exact Mass (g/mol) | Molecular Weight (g/mol) |
---|---|---|---|
Luminespib free base | C₂₆H₃₁N₃O₅ | 465.2264 | 465.54 [5] [8] |
Luminespib mesylate anhydrous | C₂₆H₃₁N₃O₅·CH₄O₃S | 561.647 | 561.65 [4] |
Mass spectrometry (ESI-QTOF) of the anhydrous mesylate salt shows a predominant [M+H]⁺ ion at m/z 466.23 corresponding to the protonated free base, with a minor [M+Na]⁺ adduct at m/z 488.21. The mesylate anion ([CH₃SO₃]⁻) appears at m/z 94.98. The 96.1 Da mass increment versus the free base aligns precisely with the addition of methanesulfonic acid (CH₄O₃S) [3] [4]. Elemental analysis validates the composition: Calculated (%) for C₂₇H₃₅N₃O₈S: C 57.74, H 6.28, N 7.48; Found: C 57.68, H 6.31, N 7.42 [4].
Solubility Profile
Luminespib mesylate anhydrous exhibits markedly enhanced aqueous solubility relative to the free base due to its ionic character:
The mesylate salt’s solubility shows pH dependence, increasing 15-fold in acidic buffers (pH 2.0) versus neutral conditions due to protonation state changes [9].
Stability Characteristics
Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C, confirming thermal robustness below this threshold. Under accelerated stability testing (40°C/75% RH), the anhydrous form maintains >98% purity over 28 days. It is hygroscopic, absorbing <0.5% w/w moisture at 25°C/60% RH [4] [9].
Table 3: Stability Comparison of Luminespib Forms
Condition | Anhydrous Mesylate | Hydrated Forms |
---|---|---|
Thermal Decomposition | 218°C | 195-205°C [4] |
Photostability (ICH Q1B) | No degradation | Variable degradation |
Hygroscopicity | Low (≤0.5% w/w uptake) | High (>5% w/w uptake) |
Crystalline Structure | Monoclinic P2₁/c | Variable hydrates |
Cryo-TEM of liposomal formulations shows the anhydrous mesylate integrates efficiently into nanocarriers without crystal lattice disruption, critical for drug delivery applications [9].
Pharmaceutical Performance Differences
Thermodynamic Behavior
Differential scanning calorimetry (DSC) endotherms show:
Dynamic vapor sorption isotherms confirm the anhydrous form’s stability across 0-60% RH, while hydrates exhibit discontinuous sorption with hysteresis due to water uptake in crystal channels [4].
Comprehensive Synonym Table
Table 4: Nomenclature of Luminespib Mesylate Anhydrous
Identifier Type | Name |
---|---|
IUPAC Name | 5-(2,4-Dihydroxy-5-(propan-2-yl)phenyl)-N-ethyl-4-(4-((morpholin-4-yl)methyl)phenyl)isoxazole-3-carboxamide methanesulfonate |
INN | Luminespib mesilate |
CAS Registry | 1051919-21-1 (anhydrous mesylate) [4] |
747412-64-2 (unspecified salt form) [1] | |
Synonyms | AUY-922 mesylate; NVP-AUY922 mesylate; VER-52296 mesylate; Luminespib methanesulfonate |
Brand Names | None (developmental compound) |
Chemical Registry | PubChem CID 135565057; CHEMBL252164; UNII D8O8EH432L [3] [4] |
Key Salt Characteristics | Non-hygroscopic crystalline solid; Melting point 218°C; Stable at room temperature under nitrogen [4] [9] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7